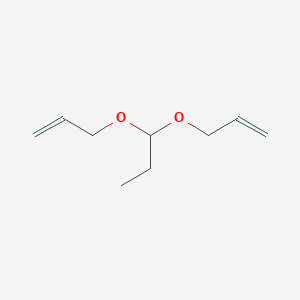
1,1-Bis(allyloxy)propane
Cat. No. B8361645
M. Wt: 156.22 g/mol
InChI Key: OIDUDDROVIJRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09162971B2
Procedure details


Propanal (81 mL, 1.11 mol) and allyl alcohol (100 g, 1.72 mol) were dissolved in hexane (400 mL) under a nitrogen atmosphere. To the solution, magnesium sulfate (82.90 g, 0.69 mol) was added, and the mixture was stirred. This mixture was cooled to 10° C. or lower, and p-toluenesulfonic acid monohydrate (3.28 g, 0.017 mol) was added thereto. The reaction mixture was stirred at 15° C. or lower for 1 hour. To the reaction mixture, potassium carbonate (2.38 g) and water (400 mL) were added in this order. The mixture was stirred until insoluble matter was dissolved. An organic layer was separated and then washed with water (100 mL). The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (approximately 25 mmHg, 67-72° C.) to obtain the title compound (113.67 g, yield: 85%, colorless oil substance).







Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:4])[CH2:2][CH3:3].[CH2:5]([OH:8])[CH:6]=[CH2:7].S([O-])([O-])(=O)=O.[Mg+2].O.[CH3:16][CH2:17][CH2:18]CCC>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>[CH2:1]([O:4][CH:5]([O:8][CH2:18][CH:17]=[CH2:16])[CH2:6][CH3:7])[CH:2]=[CH2:3] |f:2.3,6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
81 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
82.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Step Three
|
Name
|
|
|
Quantity
|
3.28 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.38 g
|
|
Type
|
catalyst
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 15° C. or lower for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred until insoluble matter
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The obtained organic layer was concentrated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled (approximately 25 mmHg, 67-72° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC(CC)OCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 113.67 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
